2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide features a complex heterocyclic architecture. Key structural elements include:
- A 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group, known for enhancing metabolic stability and binding affinity in medicinal chemistry .
- A pyrrole ring linked to the oxadiazole, contributing to π-π stacking interactions.
- An acetamide bridge connecting the pyrrole to a 5-methyl-1,2-oxazole moiety, which may influence solubility and target selectivity.
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O3/c1-11-9-15(22-26-11)20-16(25)10-24-8-2-3-14(24)18-21-17(23-27-18)12-4-6-13(19)7-5-12/h2-9H,10H2,1H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXHNEMUDZOQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic molecule that incorporates multiple functional groups. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 392.4 g/mol. It features an oxadiazole ring, a pyrrole ring, and various aromatic substituents which contribute to its potential biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H17FN4O3 |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole and fluorophenyl groups can engage in hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target proteins. The pyrrole and oxazole moieties may facilitate π–π stacking interactions that further stabilize these complexes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and pyrrole moieties. For instance, derivatives similar to the compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against resistant strains like Acinetobacter baumannii .
Anticancer Activity
Research has also indicated that compounds with similar structural features possess anticancer properties. For example, derivatives of 1,3,4-oxadiazoles have been found to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds targeting TS have demonstrated IC50 values ranging from 0.47 to 1.4 µM in various cancer cell lines . The presence of the oxadiazole ring enhances lipophilicity, facilitating cellular uptake and improving therapeutic efficacy.
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on several cancer cell lines (e.g., HCT116, MCF7) revealed that compounds derived from oxadiazoles showed promising results. One study reported IC50 values for certain derivatives being lower than those of the standard chemotherapy agent 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .
Study 1: Antimicrobial Efficacy
A recent investigation into the antibacterial properties of pyrrole-ligated oxadiazoles demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy and found that modifications in the substituents on the phenyl ring influenced antimicrobial potency .
Study 2: Anticancer Properties
Another study focused on the anticancer effects of oxadiazole derivatives found that specific substitutions could enhance cytotoxicity against liver carcinoma cells (HUH7). Compounds with IC50 values lower than 10 µM were identified as particularly effective .
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares functional groups with several classes of bioactive molecules:
Key Observations:
Bioactivity and Mechanism
- FP1–12 Derivatives: Exhibit antiproliferative activity against cancer cell lines, likely through kinase inhibition or DNA intercalation .
- Target Compound: While untested, the 4-fluorophenyl and oxadiazole groups are associated with kinase (e.g., EGFR) or protease targeting in related studies.
- Pyrazole Derivatives: Unknown activity, though trifluoromethyl groups often enhance blood-brain barrier penetration in CNS-targeted drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
